Barium hydride (BaH2)

Vue d'ensemble

Description

Synthesis Analysis

Barium hydride is typically synthesized under high-pressure conditions. For example, the formation of barium superhydride (BaH12), a compound related to BaH2, occurs at pressures from 75 to 173 GPa, showcasing the extreme conditions under which these compounds are formed. This process involves the in situ generation of hydrogen from ammonia borane (NH3BH3), leading to the creation of previously unknown superhydrides like BaH12, which demonstrates the complex and high-pressure environments needed for BaH2 related syntheses (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of barium hydride and its variants can be quite complex. For instance, BaH12 is identified to contain H2 and H3− molecular units along with detached H12 chains, which arise due to a Peierls-type distortion of the cubic cage structure. This highlights the diverse molecular structures that can be formed within the barium-hydrogen system, depending on the synthesis conditions and the specific barium hydride compound being formed (Chen et al., 2021).

Chemical Reactions and Properties

Barium hydride participates in various chemical reactions, owing to its reducing properties and ability to release hydrogen. It acts as a precursor for synthesizing other barium compounds and can be involved in reactions under high pressure and temperature to form complex hydrides. The discovery of superhydrides like BaH12, which exhibit semimetallic properties and demonstrate superconductivity, underscores the significant chemical properties of barium hydride compounds under extreme conditions (Chen et al., 2021).

Physical Properties Analysis

Barium hydrides, depending on their specific form (e.g., BaH2, BaH12), exhibit a range of physical properties from ionic conductivities, as seen in barium nitride-hydride (Ba2NH), to metallic conductivities and superconductivity in cases like BaH12 under high pressure. These properties make barium hydrides of interest for applications in conducting materials and superconductors (Altorfer et al., 1994).

Chemical Properties Analysis

The chemical properties of barium hydride include strong reducing capabilities and the ability to form various stable and metastable hydrides under different conditions. The synthesis of BaH12, for example, reveals the potential for barium hydrides to bond with hydrogen in complex ways, leading to materials with interesting chemical and superconducting properties under extreme pressures (Chen et al., 2021).

Applications De Recherche Scientifique

High-Pressure Phase Transitions : BaH2 exhibits interesting pressure-dependent structural and vibrational properties. At high pressures (up to 22 GPa), it undergoes a first-order structural phase transition, which could have implications for understanding metal hydrides and ionic AX2 compounds in general (Smith, Desgreniers, Tse, & Klug, 2007).

Electronic and Elastic Properties : The hydride of barium, BaH2, has been studied for its structural, electronic, and elastic properties using pseudopotential methods. This research provides insights into the behavior of BaH2 in comparison to other similar hydrides (Gridani, Bouzaidi, & Mouhtadi, 2002).

Synthesis of Molecular Metallic BaH12 : BaH12, a novel superhydride of barium, demonstrates properties like metallic conductivity and superconductivity at certain conditions. This discovery adds to our understanding of hydrogen-rich materials and their potential superconducting properties (Chen et al., 2021).

Optical Spectroscopy of BaH Molecules : Studies have been conducted on barium monohydride (BaH), showing progress in extending laser cooling and trapping techniques to diatomic hydrides. This could have implications for molecular beam research and related applications (Iwata, McNally, & Zelevinsky, 2017).

Applications in Ammonia Synthesis : BaH2 has been shown to synergize with cobalt, significantly improving low-temperature activity in ammonia synthesis. This offers a potential alternative to traditional energy-intensive ammonia production methods (Gao et al., 2017).

High Ionic Conductivity : BaH2 exhibits high ionic conductivity of hydride ions (H-) in high-temperature phases, suggesting potential use in electrochemical applications like ionically conducting electrolyte materials (Verbraeken, Cheung, Suard, & Irvine, 2015).

Radiative Lifetime Measurements : Research on the B 2Σ+ state of BaH through laser spectroscopy provides valuable data on the radiative lifetime of BaH, which is crucial for understanding its spectroscopic properties (Berg, Ekvall, Hishikawa, & Kelly, 1997).

Safety And Hazards

When handling Barium hydride, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

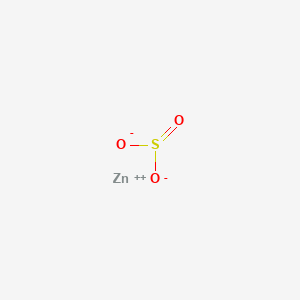

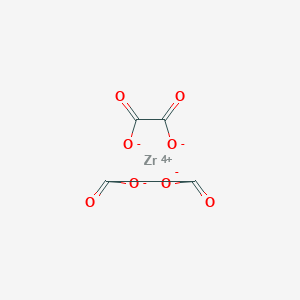

barium(2+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYQMQIZFKTCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium hydride (BaH2) | |

CAS RN |

13477-09-3 | |

| Record name | Barium hydride (BaH2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydride (BaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[de,st]pentacene](/img/structure/B82999.png)

![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)